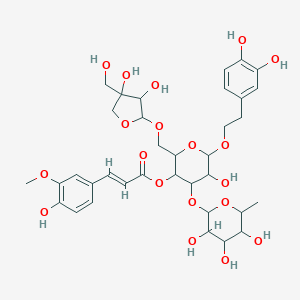
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid, also known as TUDCA, is a bile acid that has been extensively studied for its potential therapeutic applications. TUDCA is a naturally occurring compound that is found in small amounts in the human body, and it has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is not fully understood, but it is believed to work through a number of different pathways. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have antioxidant and anti-inflammatory effects, and it may also help to regulate cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has a number of biochemical and physiological effects, including:
1. Antioxidant activity: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have potent antioxidant activity, which may help to protect cells from oxidative stress and damage.
2. Anti-inflammatory activity: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have anti-inflammatory effects, which may help to reduce inflammation and tissue damage in a variety of different diseases.
3. Regulation of cellular signaling pathways: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to regulate a number of different cellular signaling pathways, including those involved in apoptosis, autophagy, and the unfolded protein response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is a naturally occurring compound that is relatively safe and well-tolerated.
2. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has a wide range of potential therapeutic applications, making it a useful tool for investigating a variety of different diseases and conditions.
Some of the limitations of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid for lab experiments include:
1. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid can be difficult to synthesize or obtain in large quantities, which can make it expensive or impractical for some experiments.
2. The exact mechanism of action of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of different future directions for research on N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid. Some potential areas of investigation include:
1. Further studies on the neuroprotective effects of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid, including its potential use in the treatment of neurodegenerative diseases.
2. Clinical trials investigating the potential therapeutic applications of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid in liver disease and metabolic disorders.
3. Studies investigating the potential use of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion:
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is a naturally occurring bile acid that has been extensively studied for its potential therapeutic applications. It has a wide range of biochemical and physiological effects, and it has been investigated as a potential treatment for a variety of different diseases and conditions. While there are still many unanswered questions about the exact mechanism of action of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid, it is clear that this compound has significant potential as a therapeutic agent.
Synthesemethoden
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid can be synthesized through a number of different methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of various reagents and catalysts to produce N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid from starting materials, while microbial fermentation involves the use of bacteria or other microorganisms to produce N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid through a biological process.
Wissenschaftliche Forschungsanwendungen
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been the subject of extensive scientific research, with studies investigating its potential therapeutic applications in a variety of different fields. Some of the areas where N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been studied include:
1. Neurodegenerative diseases: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have neuroprotective effects in a number of different models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.
2. Liver disease: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have hepatoprotective effects, and it is currently being investigated as a potential treatment for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC).
3. Metabolic disorders: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have anti-inflammatory and anti-obesity effects, and it is currently being investigated as a potential treatment for metabolic disorders such as type 2 diabetes and obesity.
Eigenschaften
CAS-Nummer |
145644-16-2 |
|---|---|
Produktname |
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid |
Molekularformel |
C44H41NO8 |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
(2S)-2-[[(4R)-4-[(1R,3S,5S,7R,10S,12S,13R,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H45NO7/c1-13(5-8-23(33)28-14(2)25(34)35)17-6-7-18-24-19(12-22(32)27(17,18)4)26(3)15(10-20(24)30)9-16(29)11-21(26)31/h13-22,24,29-32H,5-12H2,1-4H3,(H,28,33)(H,34,35)/t13-,14+,15+,16+,17-,18?,19?,20-,21-,22+,24?,26+,27-/m1/s1 |
InChI-Schlüssel |
KHYZGCGRKWKJSL-ARRWNMQOSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)N[C@@H](C)C(=O)O)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)O)C |
SMILES |
CC(CCC(=O)NC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)NC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C |
Synonyme |
CA-1beta-ol-APA N-(1,3,7,12-tetrahydroxycholan-24-oyl)-2-aminopropionic acid N-(1-hydroxycholyl)-2-aminopropionic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)

![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234017.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)


![2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234071.png)
![2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234073.png)
![3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B234088.png)
![1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B234097.png)

![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)